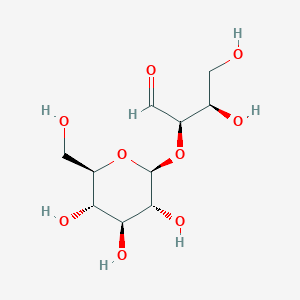
Erythrose, 2-O-|A-D-glucopyranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrose, 2-O-|A-D-glucopyranosyl- is a glycoside compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Glycosides are compounds in which a sugar molecule is bound to another functional group via a glycosidic bond. This particular compound is a derivative of erythrose, a tetrose sugar, and is linked to a glucopyranosyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erythrose, 2-O-|A-D-glucopyranosyl- can be achieved through enzymatic methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of the glycosidic bond. For instance, glycosyltransferases are commonly used to transfer the glucopyranosyl group to erythrose. The reaction conditions typically involve an aqueous medium, optimal pH, and temperature specific to the enzyme used .
Industrial Production Methods
Industrial production of glycoside compounds like Erythrose, 2-O-|A-D-glucopyranosyl- often relies on biotechnological processes. These processes utilize microbial fermentation and enzymatic catalysis to achieve high yields and purity. The use of recombinant microorganisms engineered to overexpress the necessary enzymes is a common approach .
Análisis De Reacciones Químicas
Types of Reactions
Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding acids.
Reduction: The carbonyl group in erythrose can be reduced to form sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.
Major Products
The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .
Aplicaciones Científicas De Investigación
Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
- 2-O-α-D-glucosyl glycerol (α-GG)
- Arbutin
- α-Glucosyl hesperidin (Hsp-G)
Uniqueness
Erythrose, 2-O-|A-D-glucopyranosyl- is unique due to its specific structure and the presence of the erythrose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other glycosides. For instance, AA-2G is a stable derivative of ascorbic acid, while α-GG and arbutin have different aglycone parts, leading to varied applications and stability profiles .
Propiedades
Fórmula molecular |
C10H18O9 |
|---|---|
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal |
InChI |
InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1 |
Clave InChI |
RBCGCCLPRSZZCE-RDJCPNPNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



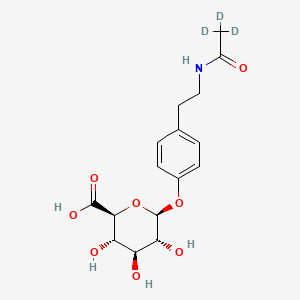
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
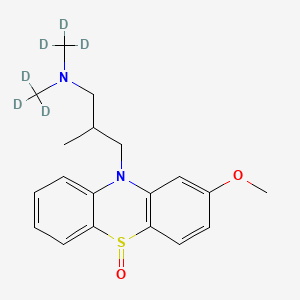
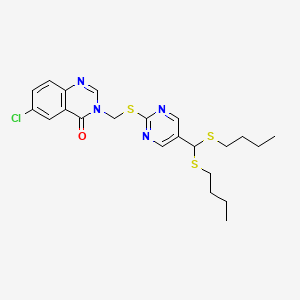
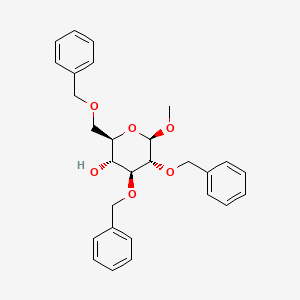
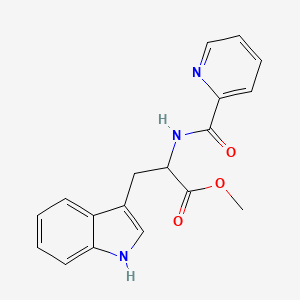
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
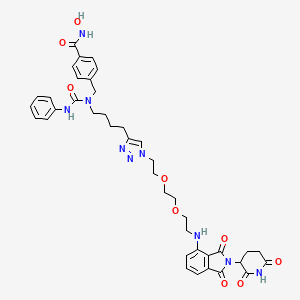

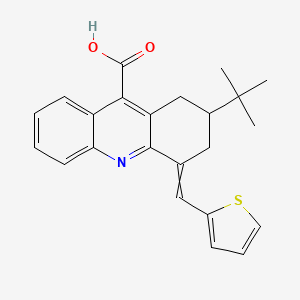
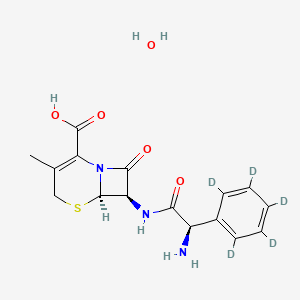
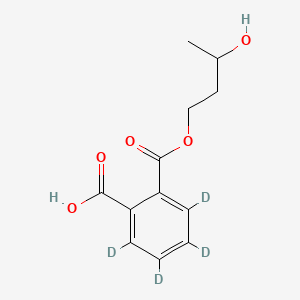
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
